
2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H5Cl2F2O It is a derivative of ethanone, featuring both chloro and difluoro substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone typically involves the reaction of 4-chlorobenzoyl chloride with difluoromethyl magnesium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-(4-chlorophenyl)ethanone: Similar structure but lacks the difluoro substituents.
2-Chloro-1-(4-chlorophenyl)ethanone: Similar structure but lacks the difluoro substituents.
Uniqueness
2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Propiedades
Número CAS |
774-29-8 |
|---|---|
Fórmula molecular |
C8H4Cl2F2O |
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
2-chloro-1-(4-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H |
Clave InChI |
ZMCFDDNVCUMJHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(F)(F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



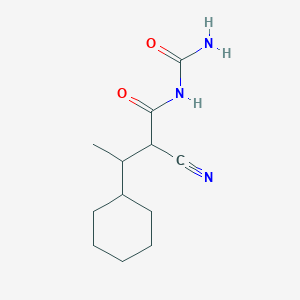
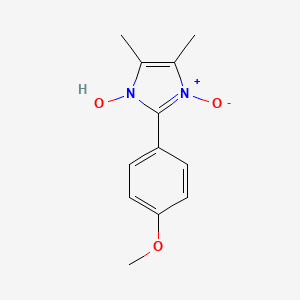
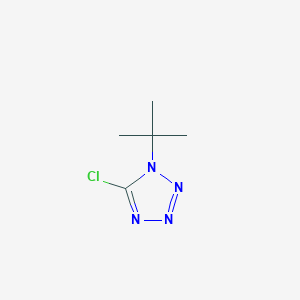
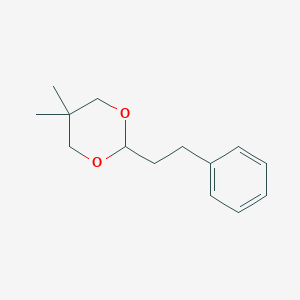
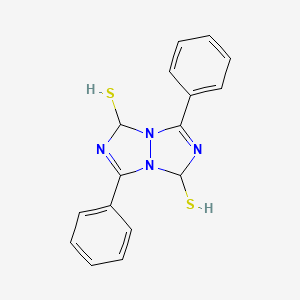
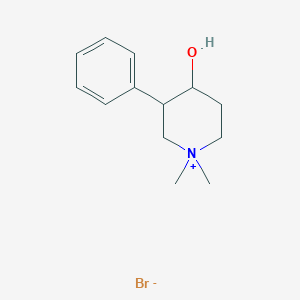

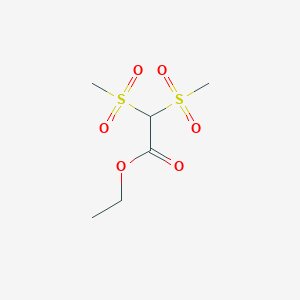
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
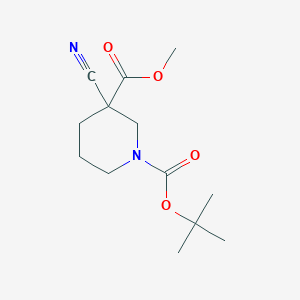
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


